molecular formula C8H5NO4 B066682 7-Nitrobenzofuran-3(2H)-one CAS No. 164915-57-5

7-Nitrobenzofuran-3(2H)-one

Cat. No.: B066682
CAS No.: 164915-57-5
M. Wt: 179.13 g/mol
InChI Key: JXPZMKPGHINWQC-UHFFFAOYSA-N
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Description

7-Nitrobenzofuran-3(2H)-one is an organic compound characterized by a benzofuran ring substituted with a nitro group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrobenzofuran-3(2H)-one typically involves the nitration of benzofuran derivatives. One common method is the nitration of benzofuran-3(2H)-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 7th position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the nitration process. This involves using large-scale reactors, precise temperature control, and efficient purification techniques to obtain high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: 7-Nitrobenzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of benzofuran-3,4-dione derivatives.

    Reduction: Formation of 7-aminobenzofuran-3(2H)-one.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

7-Nitrobenzofuran-3(2H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 7-Nitrobenzofuran-3(2H)-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

    Benzofuran-3(2H)-one: Lacks the nitro group, resulting in different chemical reactivity and biological properties.

    7-Aminobenzofuran-3(2H)-one: Formed by the reduction of 7-Nitrobenzofuran-3(2H)-one, with distinct biological activities.

    7-Methoxybenzofuran-3(2H)-one: Contains a methoxy group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness: this compound is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activities not observed in its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-nitro-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPZMKPGHINWQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310844
Record name 7-Nitro-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164915-57-5
Record name 7-Nitro-3(2H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164915-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Nitro-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Schema 3 illustrates an alternative method of producing the above benzofuranyl-3-on-7-yl uracils by the oxidation of a 2,3-dihydro-4,6-optionally disubstituted-7-nitrobenzofuran (Compound III in Schema 1). The 2,3-dihydro-7-nitrobenzofuran is treated with N-bromosuccinimide while being irradiated with light. The product of this reaction, a 3-bromo-7-nitrobenzofuran (VIII), is then reacted with silver tetrafluoroborate in dimethyl sulfoxide in the presence of triethylamine, yielding the corresponding 2,3-dihydro-7-nitrobenzofuran- 3-one (IX). This compound may be used in place of compound III in Schema I to produce the corresponding 3-(2,3-dihydrobenzofuran-3-on-7-yl)-1-alkyl-6-haloalkyluracil.
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Synthesis routes and methods II

Procedure details

In a flask 3.77 g (0.015 mole) of ethyl 2,3-dihydro-7-nitrobenzofuran-3-on-2-ylcarboxylate is suspended in 75 mL of a 5% aqueous solution of sodium hydroxide which is heated at reflux until all solid has gone into solution. The solution is cooled to ambient temperature, and dilute sulfuric acid is added cautiously until there is no further evidence of decarboxylation. The product is extracted with ethyl acetate, and the combined extracts are dried over anhydrous magnesium sulfate and filtered. The filtrate is evaporated under reduced pressure, leaving 2,3-dihydro-7-nitro-3-benzofuranone as a residue.
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ethyl 2,3-dihydro-7-nitrobenzofuran-3-on-2-ylcarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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